2,5-dimethyl-3-{3-[1-(2-methyl-2-propen-1-yl)-1H-pyrazol-3-yl]phenyl}pyrazine
Overview
Description
Pyrazine is a basic structure in organic chemistry, consisting of a six-membered ring with two nitrogen atoms and four carbon atoms . It’s a heterocyclic aromatic organic compound and its derivatives are often used in the food industry as flavoring agents . The 2-methyl-2-propen-1-yl group is a type of alkyl group derived from isobutene .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods. For pyrazine, the structure consists of a six-membered ring with alternating single and double bonds . The specific 3D structure of “2,5-dimethyl-3-{3-[1-(2-methyl-2-propen-1-yl)-1H-pyrazol-3-yl]phenyl}pyrazine” is not available in the sources I found.Chemical Reactions Analysis
Pyrazines can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions that “this compound” can undergo are not available in the sources I found.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. For example, the molecular weight of 2,5-dimethyl-3-(3-methylbutyl)pyrazine is 178.28 . The specific physical and chemical properties of “this compound” are notMechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. Pyrazines and their derivatives are often used in the food industry as flavoring agents due to their ability to interact with taste receptors . The specific mechanism of action of “2,5-dimethyl-3-{3-[1-(2-methyl-2-propen-1-yl)-1H-pyrazol-3-yl]phenyl}pyrazine” is not available in the sources I found.
Properties
IUPAC Name |
2,5-dimethyl-3-[3-[1-(2-methylprop-2-enyl)pyrazol-3-yl]phenyl]pyrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4/c1-13(2)12-23-9-8-18(22-23)16-6-5-7-17(10-16)19-15(4)20-11-14(3)21-19/h5-11H,1,12H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDWAEZEFLEDAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C2=CC=CC(=C2)C3=NN(C=C3)CC(=C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.